Glucagon-like peptide 1 (7-36)amide

Insulin Secretion GLP-1 Receptor Binding cAMP Production

Select native GLP-1 (7-36) amide when your research demands the authentic, short-acting human incretin. Unlike DPP-IV-resistant analogs, this endogenous (7-36)NH₂ peptide retains rapid degradation kinetics, making it the gold standard for benchmarking novel GLP-1R agonists and validating DPP-IV inhibitor efficacy. Its transient receptor activation profile is ideal for acute infusion studies of insulin secretion, gastric emptying, and cardiovascular parameters without prolonged receptor occupancy. Supply includes high-purity (≥98%) lyophilized powder with verified biological activity for reproducible cell-based cAMP and receptor-binding assays.

Molecular Formula C151H229N41O46
Molecular Weight 3354.7 g/mol
CAS No. 119637-73-9
Cat. No. B040227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon-like peptide 1 (7-36)amide
CAS119637-73-9
SynonymsGLP-1 (7-36)amide
GLP-1-(7-36) amide
GLP-1a
GLP-I (7-36)amide
GLP-I (7-36)NH2
glucagon-like peptide 1 (7-36)amide
glucagon-like peptide I (7-36)amide
glucagon-like peptide-1(7-36 amide)
MKC 253
MKC-253
MKC253
proglucagon (78-107) amide
Molecular FormulaC151H229N41O46
Molecular Weight3354.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C151H229N41O46/c1-17-77(10)121(146(232)171-80(13)126(212)188-114(203)68-167-131(217)96(39-30-54-162-151(159)160)173-111(200)65-164-132(218)97(38-27-29-53-153)178-144(230)119(75(6)7)189-138(224)103(56-74(4)5)180-130(216)93(156)60-87-63-163-95-37-25-24-35-90(87)95)191-139(225)104(58-84-31-20-18-21-32-84)181-136(222)101(176-127(213)91(154)36-26-28-52-152)47-51-117(208)237-149(235)81(14)172-124(210)78(11)170-135(221)100(44-48-110(158)199)174-112(201)66-165-134(220)99(177-137(223)102(55-73(2)3)179-129(215)92(155)57-86-40-42-89(198)43-41-86)46-50-118(209)238-150(236)109(71-195)186-143(229)108(70-194)184-145(231)120(76(8)9)190-141(227)106(62-116(206)207)182-142(228)107(69-193)185-148(234)123(83(16)197)192-140(226)105(59-85-33-22-19-23-34-85)183-147(233)122(82(15)196)187-113(202)67-166-133(219)98(45-49-115(204)205)175-125(211)79(12)169-128(214)94(157)61-88-64-161-72-168-88/h18-25,31-35,37,40-43,63-64,72-83,91-94,96-109,119-123,163,193-198H,17,26-30,36,38-39,44-62,65-71,152-157H2,1-16H3,(H2,158,199)(H,161,168)(H,164,218)(H,165,220)(H,166,219)(H,167,217)(H,169,214)(H,170,221)(H,171,232)(H,172,210)(H,173,200)(H,174,201)(H,175,211)(H,176,213)(H,177,223)(H,178,230)(H,179,215)(H,180,216)(H,181,222)(H,182,228)(H,183,233)(H,184,231)(H,185,234)(H,186,229)(H,187,202)(H,189,224)(H,190,227)(H,191,225)(H,192,226)(H,204,205)(H,206,207)(H4,159,160,162)(H,188,203,212)/t77-,78-,79-,80-,81-,82+,83+,91-,92-,93-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1
InChIKeyMDXYQVPFSHFPHS-CVYXXLPWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucagon-like Peptide 1 (7-36)amide (CAS 119637-73-9): A Research-Grade Incretin Hormone Peptide for Metabolic Studies


Glucagon-like peptide 1 (7-36)amide, often referred to as GLP-1 (7-36)NH2, is a biologically active, 30-amino acid peptide hormone derived from proglucagon [1]. As an endogenous incretin, it plays a critical role in glucose homeostasis by enhancing glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying [2]. Its primary structure and amidated C-terminus are essential for its potent, but short-lived, biological activity [3]. This compound serves as a fundamental research tool for investigating incretin biology, GLP-1 receptor (GLP-1R) signaling pathways, and the pharmacokinetic limitations of native peptides.

Why In-Class GLP-1 Peptides and Analogs Are Not Interchangeable with GLP-1 (7-36)amide


While several GLP-1R agonists are approved for clinical use, direct substitution with endogenous GLP-1 (7-36)amide for research is not scientifically valid. Differences in peptide backbone (e.g., exendin-4-based analogs vs. human GLP-1), N-terminal modifications, and C-terminal amidation status fundamentally alter receptor binding kinetics, susceptibility to degradation by dipeptidyl peptidase IV (DPP-IV), plasma half-life, and resultant signaling profiles [1]. For instance, the presence of a glycine-extended (7-37) or full-length (1-37) sequence yields distinct pharmacological and metabolic profiles compared to the amidated (7-36) form [2]. The following evidence quantifies these key differentiators, enabling informed scientific selection based on the precise experimental requirements for a native, short-acting GLP-1R ligand.

Quantitative Differentiation of GLP-1 (7-36)amide from Key Analogs: A Head-to-Head Evidence Review


Insulinotropic Potency and Receptor Binding: The Essential Role of the N-Terminal and Mid-Chain Residues

A systematic structure-activity relationship (SAR) study directly compared the insulinotropic activity of GLP-1 (7-36)amide with 16 single-point substitution analogs. The study definitively ranked the impact of key residues on activity in a perfused rat pancreas model [1]. GLP-1 (7-36)amide demonstrated the highest insulinotropic activity, with analogs having substitutions at positions 10 (Ala10), 15 (Ser15), or 17 (Arg17) showing significantly reduced potency. The putative antagonist [Glu15]-GLP-1(8-36)amide was the least potent peptide tested.

Insulin Secretion GLP-1 Receptor Binding cAMP Production Structure-Activity Relationship

Impact of C-Terminal Amidation: Differential In Vitro Stability in Human Plasma

A direct comparison of the two major circulating forms of the hormone, amidated GLP-1 (7-36)amide and glycine-extended GLP-1 (7-37), revealed a statistically significant difference in their stability in human plasma. Despite having indistinguishable effects on endocrine pancreas function in vivo, the amidated form demonstrated superior survival in an in vitro plasma degradation assay [1].

Peptide Stability Proteolytic Degradation DPP-IV Plasma Half-Life

Potency at GLP-1R Relative to Full-Length Peptide Variants

The functional activity of GLP-1 (7-36)amide was directly compared with its full-length variants, GLP-1 (1-37) and GLP-1 (1-36) amide, in a rat parietal cell functional assay. The truncated (7-36) form was found to be two orders of magnitude more potent at stimulating cellular H+ production [1].

Receptor Binding Parietal Cell cAMP Functional Assay

Rapid In Vivo Clearance: A Defining Characteristic of the Native Peptide

The very short plasma half-life of native GLP-1 (7-36)amide is a defining characteristic, distinguishing it from long-acting, DPP-IV-resistant analogs. Its rapid clearance is primarily mediated by DPP-IV cleavage. This parameter was quantified in a study comparing it to the non-amidated form [1] and further supported by general pharmacokinetic data for the peptide [2].

Pharmacokinetics Half-Life Metabolic Clearance In Vivo

Distinct Receptor Agonism Compared to the Primary Metabolite GLP-1 (9-36)amide

The primary DPP-IV metabolite, GLP-1 (9-36)amide, is often considered a weak or partial agonist of the GLP-1R. A clinical study directly comparing the acute effects of GLP-1 (7-36)amide, its metabolite, and exenatide on a non-canonical target (bone remodeling) highlights their distinct pharmacological profiles [1]. While the full quantitative effect size for bone marker changes requires further analysis, the study's design underscores the functional divergence between the full agonist and its major degradation product.

GLP-1 Receptor Metabolite Agonism Bone Remodeling

Targeted Research Applications for GLP-1 (7-36)amide (CAS 119637-73-9)


As a Native GLP-1R Agonist Standard in In Vitro Pharmacology Assays

Use as a reference standard in cell-based assays (e.g., cAMP accumulation, receptor binding) due to its well-characterized, high-potency agonism at the GLP-1R. Its activity can be used to benchmark the potency and efficacy of novel GLP-1R agonists or to validate assay system sensitivity, given the established rank order of its activity compared to its own analogs [1].

As a Comparator for Evaluating DPP-IV Inhibitors and DPP-IV-Resistant Analogs

Employ GLP-1 (7-36)amide as a positive control substrate to assess the efficacy of DPP-IV inhibitors in vitro and in vivo. Its rapid, DPP-IV-mediated degradation [1] makes it an ideal comparator for demonstrating the improved stability and prolonged half-life of engineered analogs, such as PEGylated variants [2].

For Acute In Vivo Studies of GLP-1R Signaling and Physiology

The short plasma half-life of GLP-1 (7-36)amide [1] is an advantage for studies requiring transient activation of the GLP-1R. It is well-suited for acute infusion or injection protocols to investigate the immediate effects on insulin secretion, gastric emptying, and cardiovascular parameters without the confounding influence of prolonged receptor occupancy seen with long-acting analogs [2].

To Study GLP-1R Signaling Bias and Metabolite-Specific Effects

Utilize GLP-1 (7-36)amide to generate its primary metabolite, GLP-1 (9-36)amide, in controlled experimental conditions. Comparative studies with both peptides can help delineate signaling pathways and physiological effects specific to full agonism versus those mediated by the DPP-IV cleavage product, which may act as a biased agonist or antagonist at the GLP-1R or other targets [1].

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